n-Methyl-1,3-oxazol-2-amine hydrochloride
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Overview
Description
n-Methyl-1,3-oxazol-2-amine hydrochloride is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1,3-oxazol-2-amine hydrochloride typically involves the reaction of oxazole derivatives with methanamine in the presence of hydrochloric acid. One common method includes the use of oxazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with methanamine to form Oxazol-2-yl-methanamine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1,3-oxazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxazole-2-carboxylic acid, oxazoline derivatives, and various substituted oxazole compounds .
Scientific Research Applications
n-Methyl-1,3-oxazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Methyl-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor studies, it can act as a ligand, binding to receptor sites and influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Oxazole-2-carboxylic acid
- Oxazoline derivatives
- Benzoxazole derivatives
Uniqueness
n-Methyl-1,3-oxazol-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other oxazole derivatives, it has a higher potential for forming stable complexes with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C4H7ClN2O |
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Molecular Weight |
134.56 g/mol |
IUPAC Name |
N-methyl-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H,5,6);1H |
InChI Key |
JBQKOQBGTZEXRF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CO1.Cl |
Origin of Product |
United States |
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